4-ethoxy-2-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-6-carboxamide
Description
4-ethoxy-2-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-6-carboxamide is a quinoline-derived small molecule characterized by a substituted quinoline core with ethoxy, 4-methylphenyl, and thiophen-2-ylmethyl carboxamide functional groups. The thiophene-containing carboxamide moiety may contribute to π-π interactions or hydrogen bonding with biological targets, such as kinases or receptors .
Properties
IUPAC Name |
4-ethoxy-2-(4-methylphenyl)-N-(thiophen-2-ylmethyl)quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-3-28-23-14-22(17-8-6-16(2)7-9-17)26-21-11-10-18(13-20(21)23)24(27)25-15-19-5-4-12-29-19/h4-14H,3,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJROHIFFIJBFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCC3=CC=CS3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-2-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-6-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an ethylation reaction using ethyl iodide and a base such as potassium carbonate.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and aluminum chloride as a catalyst.
Formation of the Carboxamide: The carboxamide group is formed by reacting the quinoline derivative with thiophen-2-ylmethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The ethoxy and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-ethoxy-2-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological macromolecules are of particular interest in the study of enzyme inhibition and receptor binding.
Medicine
In medicine, research is focused on its potential therapeutic applications. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its derivatives are also explored for use in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. The quinoline core is known to intercalate with DNA, disrupting replication and transcription processes. The thiophene ring can interact with protein pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional uniqueness of 4-ethoxy-2-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-6-carboxamide is highlighted through comparisons with analogous quinoline derivatives (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Insights from Comparative Analysis
Substituent Effects on Bioactivity Ethoxy vs. Thiophene vs. Benzothiazole: The thiophen-2-ylmethyl group may offer superior π-stacking interactions compared to benzothiazole derivatives, which rely on halogen bonding .
Lipophilicity and Solubility The 4-methylphenyl group enhances lipophilicity, similar to biphenyl analogs (e.g., 2-(Biphenyl-4-yl)-2-oxoethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate), but the ethoxy group provides moderate solubility in polar solvents, unlike purely aromatic derivatives .
Synthetic Accessibility The carboxamide linkage in the target compound is synthetically accessible via reductive amination or coupling reactions, akin to methods described for N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)quinoline-4-carboxamide .
Biological Activity
4-Ethoxy-2-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-6-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
The synthesis of this compound typically involves a multi-step process starting from 4-ethoxyaniline and 4-methylbenzaldehyde through a Friedländer synthesis. The resulting quinoline derivative is then reacted with thiophen-2-ylmethylamine to form the carboxamide linkage. Key reaction conditions include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies demonstrate that it exhibits cytotoxic effects on various cancer cell lines, including:
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10.5 |
| MCF7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 20.0 |
In these studies, the compound's mechanism of action appears to involve the inhibition of specific enzymes and receptors linked to cancer cell proliferation.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Interaction : It may modulate signaling pathways by interacting with cellular receptors, thereby affecting cellular processes such as apoptosis and proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer when administered at a dose of 50 mg/kg body weight.
- Antimicrobial Efficacy Study : An investigation into its antimicrobial properties revealed that it effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
